Selenocystine
Overview
Description
Selenocystine is a naturally occurring amino acid that is the oxidized dimer form of selenocysteine, where two selenocysteine molecules are linked by a diselenide bond. It is an analogue of cystine, with selenium atoms replacing the sulfur atoms found in cystine. This compound is found in various selenoproteins and plays a crucial role in biological systems due to its unique chemical properties.
Mechanism of Action
Target of Action
Selenocystine, also known as Seleno-DL-cystine, is a selenium-containing compound that primarily targets several enzymes and proteins in the body. These include glutathione peroxidases , formate dehydrogenases , and cathelicidin antimicrobial peptide among others . These targets play crucial roles in various biological functions, including antioxidant protection, metabolism regulation, and immune response .
Mode of Action
This compound interacts with its targets through a process involving the Sec insertion machinery . This machinery allows the incorporation of selenocysteine, a selenium-containing amino acid, at specific codons in a process requiring a cis-acting Sec insertion sequence (SECIS) element . This unique mode of action enables this compound to influence the function of its target proteins and enzymes .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the selenoamino acid metabolism pathway . This compound’s role in these pathways often involves serving oxidoreductase functions . The affected pathways and their downstream effects contribute to various physiological functions, including antioxidant protection, metabolism regulation, and immune response .
Pharmacokinetics
It is known that the bioavailability of selenocysteine, a component of this compound, can be decreased when combined with certain substances, such as eltrombopag .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific target and pathway involved. For instance, this compound may cause mitochondrial damage and subsequently stimulate reactive oxygen species (ROS) production . ROS can damage cellular DNA and mediate the production of various proteins, affecting downstream signaling pathways and ultimately inducing apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil selenium (Se) is mainly inorganic, but organic forms such as this compound are commonly present . The form of selenium in the soil can affect the uptake and accumulation of selenium in plants . Furthermore, high levels of sulfate can suppress selenate uptake, resulting in a dramatic reduction of this compound accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenocystine can be synthesized through the oxidation of selenocysteine. One common method involves the reaction of selenocysteine with oxidizing agents such as hydrogen peroxide or iodine, leading to the formation of this compound. The reaction typically occurs under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound is less common due to its susceptibility to oxidation and the challenges associated with handling selenium compounds. it can be produced through biotechnological methods involving the expression of selenoproteins in genetically engineered microorganisms. These microorganisms are cultured under controlled conditions to produce selenocysteine, which is then oxidized to form this compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form seleninic acid or selenonic acid under strong oxidizing conditions.
Reduction: It can be reduced back to selenocysteine using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Seleninic acid, selenonic acid.
Reduction Products: Selenocysteine.
Substitution Products: Various selenium-containing compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Selenocystine is used in the synthesis of selenopeptides and selenoproteins, which are important for studying the role of selenium in biological systems. It is also used as a precursor for the synthesis of other selenium-containing compounds.
Biology: In biological research, this compound is used to study the function of selenoproteins, which are involved in various cellular processes such as antioxidant defense, redox regulation, and thyroid hormone metabolism.
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the production of selenium-enriched supplements and functional foods. It is also used in the development of selenium-based materials with unique properties.
Comparison with Similar Compounds
Cystine: The sulfur analogue of selenocystine, where sulfur atoms replace selenium atoms.
Selenomethionine: Another selenium-containing amino acid, where selenium replaces sulfur in methionine.
Selenocysteine: The reduced form of this compound, containing a selenol group instead of a diselenide bond.
Uniqueness: this compound is unique due to its diselenide bond, which imparts distinct redox properties compared to other selenium-containing compounds. This bond allows this compound to participate in unique redox reactions that are not possible with sulfur-containing analogues. Additionally, the presence of selenium in this compound enhances its nucleophilicity and electrophilicity, making it a versatile compound in chemical and biological research.
Properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862672 | |
Record name | 3,3'-Diselenobis[alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Selenocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 25 °C | |
Record name | Selenocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2897-21-4, 1464-43-3 | |
Record name | Seleno-DL-cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2897-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenocystine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenocystine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002897214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Diselenobis[alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Selenocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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